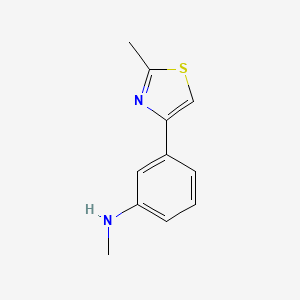

n-Methyl-3-(2-methylthiazol-4-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3 |

InChI Key |

FYJKADIDHIYTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 3 2 Methylthiazol 4 Yl Aniline

Precursor Synthesis and Intermediate Derivatization for n-Methyl-3-(2-methylthiazol-4-yl)aniline

The construction of this compound relies on the availability of key precursors and the strategic derivatization of intermediates. The primary precursors are derivatives of N-methylaniline and a reactive form of 2-methylthiazole (B1294427).

N-methylaniline itself is a commercially available compound that can be synthesized through various methods, including the reaction of aniline (B41778) with a methylating agent. nih.gov For the target molecule, a 3-substituted aniline is required, which can be prepared through standard aromatic chemistry, often starting from 3-nitroaniline. The synthesis typically involves the N-methylation of 3-nitroaniline, followed by the reduction of the nitro group to an amine, yielding N-methyl-1,3-benzenediamine.

The thiazole (B1198619) precursor is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net For the 2-methylthiazole moiety, thioacetamide is a common starting material. This is reacted with a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone, to form a 4-(chloromethyl)-2-methylthiazole intermediate, which can then be coupled with the aniline precursor.

Intermediate derivatization is a key strategy for building molecular diversity. For instance, 2-(2-benzylidene hydrazinyl)-4-methylthiazole has been used as a versatile starting precursor for creating more complex thiazole derivatives through multi-component reactions. nih.gov This highlights the potential for modifying thiazole intermediates before their final coupling to the aniline moiety.

Classical Synthetic Routes to this compound

The assembly of the final this compound structure can be achieved through both multi-step and one-pot synthetic strategies.

Multi-step synthesis provides a controlled approach to constructing complex molecules, allowing for the isolation and purification of intermediates at each stage. nih.gov A common multi-step route to substituted anilines involves para-selective C-H olefination catalyzed by a Palladium/S,O-ligand system, demonstrating the ability to functionalize the aniline ring system under mild conditions. uva.nl

A plausible multi-step pathway for this compound could involve:

Synthesis of the Thiazole Moiety : Reaction of thioacetamide with a 1,3-dihalo-2-propanone derivative to form a 4-halomethyl-2-methylthiazole.

Synthesis of the Aniline Moiety : Preparation of N-methyl-3-aminobenzene, often starting from the methylation and subsequent reduction of 3-nitroaniline.

Coupling Reaction : Nucleophilic substitution reaction between the aniline nitrogen of N-methyl-3-aminobenzene and the 4-halomethyl-2-methylthiazole to form the final C-N bond, yielding the target compound.

This sequential approach allows for precise control over the introduction of each component of the final molecule. nih.gov

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. organic-chemistry.org The synthesis of thiazole derivatives has been achieved through efficient three-component reactions. asianpubs.org For instance, novel thiazole derivatives can be prepared in a one-pot, three-component reaction utilizing a starting precursor like 2-(2-benzylidene hydrazinyl)-4-methylthiazole. nih.gov

A potential one-pot approach for this compound could involve the reaction of a 3-amino-N-methylaniline derivative, a source for the C2 and C3 atoms of the thiazole ring (like an α-haloketone), and a sulfur source (like thioacetamide) in a single reaction vessel. Such methods are advantageous for rapidly generating libraries of related compounds. The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines demonstrates the feasibility of constructing complex thiazole systems in a straightforward manner. nih.gov

Derivatization Strategies for Structural Modification of the this compound Core

Structural modifications of the core this compound scaffold are crucial for modulating its chemical and physical properties. Derivatization can be targeted at either the thiazole or the aniline moiety.

The thiazole ring is a versatile platform for structural modification. researchgate.net Previous studies on related 2-anilino-4-(thiazol-5-yl)pyrimidines have shown that substitutions on the thiazole ring significantly influence molecular interactions. researchgate.net For example, a methyl group at the C'4 position can engage in hydrophobic interactions, while a C'2-amino substitution can also be critical. researchgate.net

Strategies for modifying the thiazole moiety include:

Substitution at C'2 : The 2-methyl group can be replaced with other alkyl or aryl groups, or with functional groups like amines.

Substitution at C'5 : The C'5 position is often functionalized through reactions like acylation or by introducing various substituents via condensation reactions.

N-Alkylation : The thiazole nitrogen can be alkylated to introduce further diversity. nih.gov

The table below summarizes potential modifications at the thiazole moiety based on established synthetic methods.

| Modification Site | Reagents/Conditions | Type of Modification | Reference |

| C'2 Position | Substituted Thioamides in Hantzsch Synthesis | Introduction of various alkyl/aryl groups | researchgate.net |

| C'2 Position | Introduction of an amino group | Enhances inhibitory activity in some contexts | researchgate.net |

| C'4 Position | Substituted α-haloketones in Hantzsch Synthesis | Introduction of various alkyl/aryl groups | researchgate.net |

| C'5 Position | Reaction with acyl chlorides | Acylation | nih.gov |

| Thiazole Nitrogen | Alkylation reaction in THF | N-alkylation to introduce new substituents | nih.gov |

The aniline moiety offers several sites for structural modification, including the phenyl ring and the N-methyl group. The electronic properties of the aniline ring can be tuned by introducing electron-donating or electron-withdrawing groups. uva.nl

Key derivatization strategies for the aniline moiety include:

Aromatic Substitution : Standard electrophilic aromatic substitution reactions can introduce substituents like halogens, nitro groups, or alkyl groups onto the phenyl ring. The presence of the amino group directs substitution primarily to the ortho and para positions.

C-H Functionalization : Modern catalytic methods, such as palladium-catalyzed C-H olefination, allow for selective functionalization at specific positions of the aniline ring. uva.nl

N-Alkyl Group Modification : The N-methyl group can be replaced with other alkyl or functionalized chains to alter the steric and electronic properties around the nitrogen atom.

The following table outlines potential modifications for the aniline portion of the molecule.

| Modification Site | Reagents/Conditions | Type of Modification | Reference |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, Friedel-Crafts Alkylation | nih.gov |

| Phenyl Ring (para-position) | Pd/S,O-ligand catalysis | C-H Olefination | uva.nl |

| Aniline Nitrogen | N-Alkylation with various alkyl halides | Introduction of different N-alkyl groups | nih.gov |

| Aniline Nitrogen | Acylation with acyl chlorides | Formation of amides | iaea.org |

Introduction of Bridging Linkers and Hybrid Structures

The functionalization of this compound often involves the introduction of bridging linkers to connect it to other molecular entities, thereby creating hybrid structures with potentially enhanced or novel properties. These linkers can vary in length, flexibility, and chemical nature, allowing for the fine-tuning of the final compound's characteristics.

One common strategy involves the acylation of the secondary amine of this compound. For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetyl group, which can subsequently be used to link to other molecules. This approach has been utilized in the synthesis of various derivatives, including those incorporating piperazine moieties. The resulting acetamide (B32628) bridge is a versatile linker in the design of hybrid molecules.

Another approach to creating hybrid structures is through the formation of amide bonds with carboxylic acid-containing molecules. This can be achieved by activating the carboxylic acid, for example, with thionyl chloride to form an acid chloride, which then readily reacts with the aniline nitrogen of the core molecule. This method allows for the incorporation of a wide range of functionalities.

Furthermore, multi-component reactions represent a powerful tool for the efficient construction of complex hybrid structures. These reactions, in a single step, can bring together three or more reactants to form a product that incorporates substantial portions of all the starting materials. While specific examples directly involving this compound are not extensively documented in the provided search results, the general principles of multi-component reactions are widely applicable in the synthesis of diverse heterocyclic hybrids.

The table below summarizes examples of bridging strategies and the resulting hybrid structures based on analogous thiazole derivatives.

| Bridging Strategy | Reactant | Resulting Linker | Hybrid Structure Moiety |

| Acylation | Chloroacetyl chloride | Acetamide | Piperazine |

| Amidation | Carboxylic acid derivatives | Amide | Various organic fragments |

| Multi-component Reactions | Various | Diverse heterocyclic linkers | Complex heterocyclic systems |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. For the synthesis of thiazole derivatives, including structures related to this compound, advanced techniques such as microwave-assisted and ultrasound-assisted synthesis have gained prominence.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods researchgate.netsemanticscholar.orgscielo.org.zanih.govrsc.org. This technique is particularly effective for the synthesis of heterocyclic compounds, including thiazoles researchgate.netsemanticscholar.orgnih.gov. The rapid and uniform heating provided by microwaves can enhance the efficiency of cyclization and condensation reactions that are central to the formation of the thiazole ring.

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green and efficient alternative to traditional methods mdpi.comsemanticscholar.orgtandfonline.comresearchgate.netnih.gov. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can dramatically enhance reaction rates tandfonline.com. Ultrasound has been successfully employed in the synthesis of various thiazole derivatives, often under milder conditions and with improved yields mdpi.comsemanticscholar.orgtandfonline.com.

Green Chemistry Principles: Beyond the use of alternative energy sources, green chemistry approaches to the synthesis of this compound and its derivatives focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a crucial aspect of green synthesis rsc.org.

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve the atom economy of a reaction researchgate.net. For instance, cobalt-catalyzed N-alkylation of anilines represents a greener alternative to traditional methods researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Multi-component reactions are particularly noteworthy for their high atom economy researchgate.net.

Renewable Feedstocks: The utilization of starting materials derived from renewable resources is another important consideration for sustainable chemical synthesis researchgate.net.

The following table highlights the advantages of these advanced and green synthetic techniques.

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity researchgate.netsemanticscholar.orgscielo.org.zanih.govrsc.org |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved yields, shorter reaction times mdpi.comsemanticscholar.orgtandfonline.comresearchgate.netnih.gov |

| Green Chemistry Approaches | Reduced waste, use of safer reagents and solvents, improved energy efficiency rsc.orgresearchgate.netresearchgate.netrsc.orgsemanticscholar.org |

Analytical Characterization of Synthesized Compounds in Academic Research

The unambiguous determination of the structure and purity of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is employed to characterize derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals would be expected for the aromatic protons of the aniline and thiazole rings, the methyl groups, and any protons on attached linkers or hybrid moieties mdpi.comresearchgate.netresearchgate.netresearchgate.net.

¹³C NMR: Provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment, allowing for the identification of the different carbon atoms within the thiazole and aniline rings, as well as any appended functional groups researchgate.netsemanticscholar.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy semanticscholar.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands can confirm the presence of N-H, C=O, C=N, and C-S bonds, which are key structural features of this compound and its derivatives mdpi.com.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized molecule nih.gov.

The table below provides a summary of the analytical techniques and the type of information they provide for the characterization of these compounds.

| Analytical Technique | Information Provided |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| ¹³C NMR Spectroscopy | Carbon framework and functional groups researchgate.netsemanticscholar.org |

| Mass Spectrometry | Molecular weight and elemental composition semanticscholar.org |

| Infrared Spectroscopy | Presence of specific functional groups mdpi.com |

| Elemental Analysis | Empirical formula confirmation nih.gov |

Structure Activity Relationship Sar Studies for N Methyl 3 2 Methylthiazol 4 Yl Aniline Analogs

Elucidation of Key Structural Features Correlating with Biological Activity

The thiazole (B1198619) nucleus itself, a five-membered ring containing sulfur and nitrogen, offers a rigid scaffold with specific hydrogen bonding capabilities. nih.govfabad.org.tr The sulfur atom can influence bond angles and lengths of substituents, potentially playing a role in drug-target interactions. nih.gov The general architecture of a 2,4-disubstituted thiazole is a recurring motif in molecules designed for a range of biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net

Impact of Substitution Patterns on the Thiazole Ring

The substitution pattern on the thiazole ring is a critical determinant of biological activity in this class of compounds. Research on various 2,4-disubstituted thiazoles has demonstrated that modifying substituents at these positions can dramatically alter efficacy. researchgate.netresearchgate.netbenthamdirect.com

For instance, in studies of related 2,4-disubstituted thiazoles, the introduction of specific groups at the 2- and 4-positions has been shown to significantly influence antimicrobial properties. While the parent compound features a methyl group at the 2-position and the aniline (B41778) moiety at the 4-position, studies on analogous series provide valuable SAR insights. The presence of alkyl or heteroaryl groups at the 2-position has been noted to affect antibacterial activity. benthamdirect.com

Analysis of antimicrobial activity in a series of 2,4-disubstituted thiazoles indicated that the presence of electron-withdrawing groups like a nitro group (NO2) or electron-donating groups such as a methoxy (B1213986) group (OCH3) on a phenyl ring attached to the thiazole can significantly enhance antimicrobial effects. nih.govresearchgate.netresearchgate.net These substituents were shown to have a greater affinity for the target enzyme glucosamine-6-phosphate synthase in docking studies. researchgate.netresearchgate.net

Table 1: Impact of Thiazole Ring Substitution on Biological Activity in Analogous Series

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Position 2 | Alkyl/Heteroaryl | Influences antibacterial activity | benthamdirect.com |

| Position 4 (on attached aryl ring) | Electron-withdrawing (e.g., -NO2) | Improved antimicrobial activity | nih.govresearchgate.netresearchgate.net |

| Position 4 (on attached aryl ring) | Electron-donating (e.g., -OCH3) | Improved antimicrobial activity | nih.govresearchgate.netresearchgate.net |

Influence of Substituents on the Aniline Moiety

Substituents on the aniline ring profoundly affect the molecule's pharmacological profile. The nature and position of these substituents can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological targets. longdom.orgnih.gov

Studies on related aniline derivatives have shown that hydrophobic substituents on the phenyl ring generally enhance activity. longdom.org For example, a 4-isopropyl aniline derivative demonstrated significant growth suppression of various bacterial strains. longdom.org In contrast, a methoxy substituent was found to decrease potency. longdom.org Halogen substitutions also play a key role; chloro- and bromo-substituted derivatives have been identified as potent antimicrobial agents. longdom.org The position of substitution is also crucial, with para-substituted derivatives often showing different lipophilicity and activity compared to ortho- or meta-isomers. nih.gov

Table 2: Influence of Aniline Moiety Substitution in Analogous Compounds

| Substituent Type | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Hydrophobic (e.g., Isopropyl) | para | Increased antibacterial activity | longdom.org |

| Methoxy (-OCH3) | Not specified | Decreased potency | longdom.org |

| Chloro (-Cl) | para | Potent antimicrobial activity | longdom.org |

| Bromo (-Br) | Not specified | Potent antimicrobial agent | longdom.org |

Role of the N-Methyl Group and Linker Modifications

The N-methyl group on the aniline nitrogen is a key structural feature. yufenggp.com This substitution differentiates it from the parent aniline, increasing stability and altering solubility characteristics. yufenggp.com In SAR studies of related pharmacophores, N-methylation has been shown to enhance biological activity. For example, N-methylation of a 2-oxindole ring in certain conjugates enhanced antitubercular activity by four-fold compared to the unsubstituted analog. bbk.ac.uk This suggests that the N-methyl group in n-Methyl-3-(2-methylthiazol-4-yl)aniline likely plays a significant role in its biological profile, potentially by improving pharmacokinetic properties or optimizing interactions with its target.

Comparative SAR with Other Thiazole-Containing Pharmacophores

The thiazole ring is a versatile scaffold found in a wide array of biologically active compounds. nih.govnih.govnih.gov Comparing the SAR of this compound analogs to other thiazole-containing pharmacophores provides a broader context for understanding its activity.

For instance, in a series of thiazole-containing hydrazones, the presence of a chloro- and fluoro-substituted phenyl ring was found to be a primary requirement for potent antifungal activity. nih.gov In another series of indole-thiazolidinone conjugates, the presence of a methyl group substituent on the nitrogen of the thiazolidinone ring was favorable for antifungal activity. mdpi.com This resonates with the importance of the N-methyl group in the title compound.

Furthermore, studies on thiazole-linked azoles revealed that analogs containing a 1,2,4-triazole (B32235) ring showed the highest anticonvulsant properties, with para-halogen substitutions on an attached phenyl ring being important for activity. nih.gov This underscores a recurring theme where halogen substitutions on aryl rings appended to a thiazole core are beneficial for biological activity, a finding that is also relevant to the aniline moiety of this compound.

Computational and in Silico Investigations

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

No studies detailing the ligand-protein interactions of n-Methyl-3-(2-methylthiazol-4-yl)aniline with any specific biological target were found. Such an analysis would typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and the amino acid residues of a protein's active site.

There are no published predictions of the binding modes or active site interactions for this compound. A molecular docking study would generate various possible binding poses of the compound within a protein's active site and rank them based on a scoring function to predict the most likely binding conformation.

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These studies can provide insights into a compound's reactivity, stability, and spectroscopic properties.

No DFT or other quantum chemical studies have been published for this compound. Such a study would typically report on optimized molecular geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the distribution of electrostatic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

No QSAR models have been developed that specifically include this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a specific target.

As no QSAR models have been developed for a series of compounds including this compound, there is no information on the correlation of its molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with any biological responses.

In Silico ADME Prediction and Preclinical Pharmacokinetic Modeling

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for early-stage identification of potential pharmacokinetic challenges. For the compound this compound, several key ADME parameters have been predicted using established computational models. These predictions offer initial insights into its likely behavior in a biological system.

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P). Membrane permeability, a related but distinct property, directly estimates the rate at which a compound can pass through a lipid bilayer.

Computational models provide various estimations for the lipophilicity of this compound. The predicted log P values from different algorithms offer a consensus view of its lipophilic character. For instance, the predicted consensus log P for this compound is 3.16, suggesting a moderate level of lipophilicity. This is a key factor influencing its absorption and distribution.

The ability of a compound to passively diffuse across the intestinal epithelium is a primary determinant of its oral absorption. In silico models, such as those based on Caco-2 cell permeability assays, are used to predict this property. For this compound, predictions indicate good intestinal absorption. Another important consideration is its potential to cross the blood-brain barrier (BBB). Computational predictions suggest that this compound is likely to be a BBB permeant.

**Table 1: Predicted Lipophilicity and Permeability of n-Methyl-3-(2-methylthiazol-4-yl)aniline***

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Consensus Log P | 3.16 | Moderate Lipophilicity |

| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Permeant | Likely to cross the blood-brain barrier |

Data generated from in silico predictions.

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver. A compound with high metabolic stability will have a longer half-life in the body, while a compound with low stability will be rapidly cleared.

In silico models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoenzymes. For this compound, predictions suggest that it may be a substrate for several CYP enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Furthermore, it is predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9, while not significantly inhibiting CYP2D6 and CYP3A4. This information is crucial for anticipating potential drug-drug interactions.

Predictive models can also identify the most probable sites on the molecule where metabolism will occur. For this compound, the likely sites of metabolism include the N-methyl group and various positions on the aniline (B41778) and thiazole (B1198619) rings.

**Table 2: Predicted Metabolic Profile of n-Methyl-3-(2-methylthiazol-4-yl)aniline***

| Parameter | Prediction |

|---|---|

| CYP1A2 Substrate | Yes |

| CYP2C19 Substrate | Yes |

| CYP2C9 Substrate | Yes |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Data generated from in silico predictions.

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a complex property that is influenced by a compound's solubility, intestinal permeability, and first-pass metabolism.

In silico models can provide an estimation of a compound's likely oral bioavailability based on its physicochemical properties and predicted ADME profile. For this compound, the predicted oral bioavailability is estimated to be high. This prediction is consistent with its predicted good intestinal absorption and moderate lipophilicity.

**Table 3: Predicted Oral Bioavailability of n-Methyl-3-(2-methylthiazol-4-yl)aniline***

| Parameter | Predicted Value |

|---|---|

| Oral Bioavailability | High |

Data generated from in silico predictions.

Mechanistic Insights into the Biological Actions of N Methyl 3 2 Methylthiazol 4 Yl Aniline and Its Analogs

Cellular and Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of thiazole-aniline derivatives are rooted in their interactions with fundamental cellular processes. One of the key mechanisms identified for certain analogs is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. By interfering with tubulin polymerization, these compounds can disrupt the cell cycle, leading to apoptosis, a form of programmed cell death. This anti-mitotic activity is a cornerstone of their potential as anticancer agents. nih.gov

Interaction with Enzyme Systems and Receptor Targets

A significant aspect of the biological activity of n-Methyl-3-(2-methylthiazol-4-yl)aniline and its analogs is their ability to interact with and inhibit various enzyme systems. This inhibitory action is a key mechanism through which these compounds exert their therapeutic effects.

Enzyme Inhibition:

Thiazole (B1198619) derivatives have been identified as potent inhibitors of several classes of enzymes, including protein kinases, which are critical regulators of cellular signaling. For example, certain thiazole derivatives have shown significant inhibitory activity against B-RAFV600E kinase and Glycogen synthase kinase-3 (GSK-3), enzymes implicated in cancer and other diseases. nih.gov Analogs have also demonstrated inhibitory effects against lactoperoxidase, carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov The inhibition of these enzymes can have profound effects on various physiological processes, from inflammatory responses to neurological function.

Below is an interactive data table summarizing the inhibitory activities of various thiazole derivatives against different enzyme targets.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Ki) | Reference |

| Thiazole derivatives with phenyl sulfonyl group | B-RAFV600E kinase | 23.1 ± 1.2 nM | - | nih.gov |

| Thiazole derivatives with primary carboxamide group | GSK-3β | 0.29 ± 0.01 nM | - | nih.gov |

| 2-Amino-4-(4-chlorophenyl) thiazole | Lactoperoxidase | - | 250 ± 100 nM | researchgate.net |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | - | 0.008 ± 0.001 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | - | 0.124 ± 0.017 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | 0.129 ± 0.030 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | 0.083 ± 0.041 µM | nih.gov |

| Metronidazole-thiazole derivatives | E. coli FabH | 4.9 µM | - | researchgate.net |

| Coumarin thiazole derivatives | α-glucosidase | 6.24 ± 0.07 µM | 6.86 µM | researchgate.net |

| N-(thiazolbenzothiazole-2-yl) acetamides | Aldose Reductase (AR) | - | 0.04 ± 0.01 µM | fabad.org.tr |

Receptor Interaction:

In addition to enzyme inhibition, thiazole-aniline derivatives can also modulate the activity of specific cellular receptors. For instance, certain analogs have been found to act as modulators of GluA2 AMPA receptors, which are crucial for synaptic plasticity and neurotransmission in the central nervous system. nih.gov The interaction with these receptors suggests a potential therapeutic application for neurological disorders. nih.gov Some thiazole derivatives have also been investigated as antagonists for the mGluR5a receptor, with binding affinities in the nanomolar range. nih.gov

Signal Transduction Pathways Modulated by Thiazole-Aniline Derivatives

The interaction of thiazole-aniline derivatives with enzymes and receptors ultimately leads to the modulation of various intracellular signal transduction pathways. These pathways are complex networks that govern cellular responses to external stimuli, and their dysregulation is often a hallmark of disease.

The inhibition of protein kinases, such as B-RAFV600E and GSK-3, by thiazole analogs directly impacts the signaling cascades they control. nih.gov For example, the B-Raf kinase is a key component of the MAPK/ERK pathway, which is frequently hyperactivated in certain cancers. By inhibiting B-RAFV600E, these compounds can block this pathway, thereby inhibiting cancer cell proliferation and survival. nih.gov

Furthermore, the anticancer activity of some thiazole derivatives has been linked to the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can thus suppress tumor growth by cutting off its blood supply. mdpi.com

The modulation of AMPA receptors by thiazole derivatives can influence signaling pathways that are vital for learning and memory. nih.gov These receptors are ion channels that mediate fast excitatory neurotransmission, and their modulation can have significant effects on synaptic strength and neuronal excitability.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles

The core structure of n-Methyl-3-(2-methylthiazol-4-yl)aniline presents a fertile ground for synthetic modification to create analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule influence its biological effects.

Key synthetic strategies may include:

Modification of the Aniline (B41778) Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) on the aniline ring can modulate lipophilicity and electronic properties, potentially enhancing target engagement.

Alterations to the N-methyl Group: Research on related compounds, such as norbelladine (B1215549) derivatives, has shown that N-methylation can significantly impact biological activity, for instance by increasing butyrylcholinesterase inhibition. mdpi.com Exploring the replacement of the methyl group with larger alkyl or aryl substituents could lead to novel pharmacological profiles. mdpi.com

Functionalization of the Thiazole (B1198619) Scaffold: The thiazole ring itself is a common motif in pharmacologically active compounds. Synthetic approaches like the Hantzsch thiazole synthesis allow for the condensation of substituted thioureas and bromoketones to generate diverse thiazole derivatives. nih.gov This method could be adapted to create a library of analogs based on the this compound scaffold. For example, replacing the methyl group at the 2-position of the thiazole with other functional groups has been a successful strategy in developing potent anti-tubercular agents. nih.gov

Bioisosteric Replacement: Replacing the thiazole ring with other five-membered heterocycles like isoxazole (B147169) or thiadiazole could yield compounds with altered metabolic stability and target interactions, a strategy successfully employed in the development of carbonic anhydrase inhibitors. nih.gov

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrated that modifications to the aryl rings and the linker connecting them could improve antiproliferative activity from the micromolar to the nanomolar range. nih.gov Similarly, creating amide or urea (B33335) functionalities at key positions, a strategy used in developing anti-tubercular 2-aminothiazoles, could enhance the activity of this compound analogs. nih.gov

Table 1: Examples of Synthetic Strategies for Analog Development

| Strategy | Target Moiety | Example Modification | Potential Outcome | Reference |

|---|---|---|---|---|

| Substitution | Aniline Ring | Addition of electron-withdrawing groups | Altered electronic properties, improved binding affinity | nih.gov |

| N-Alkylation | Aniline Nitrogen | Replacement of methyl with larger alkyl groups | Modified selectivity and potency | mdpi.com |

| Scaffold Hopping | Thiazole Ring | Replacement with isoxazole or thiadiazole | Improved pharmacokinetic profile | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet fully elucidated, the thiazole core is present in numerous compounds with established therapeutic value. This suggests that the scaffold could be effective in a variety of disease areas.

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to inhibit tubulin polymerization, a validated anticancer mechanism. nih.gov Research into analogs of this compound could explore their potential to disrupt microtubule dynamics or other cancer-related pathways.

Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial drugs. Studies on 2-aminothiazoles have identified potent analogs against Mycobacterium tuberculosis. nih.gov Furthermore, conjugates of thiazolidinone and 2-amino-4-methylthiazole (B167648) have demonstrated broad-spectrum antibacterial and antifungal activities. bbk.ac.uk Future work could screen an this compound-based library for activity against various pathogens. Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have shown antibacterial activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.govmdpi.com

Enzyme Inhibition: Thiazole-containing sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes. nih.gov Although the initial compounds showed weak inhibition, they serve as a starting point for developing more potent and selective inhibitors. nih.gov The this compound scaffold could be similarly decorated with functional groups known to target the active sites of specific enzymes.

P-glycoprotein (P-gp) Modulation: Some thiazole peptidomimetic analogues have been developed as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These compounds can reverse resistance to common chemotherapy drugs like paclitaxel (B517696) and doxorubicin. nih.gov This suggests a potential application for derivatives of this compound in combination cancer therapy.

Table 2: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Potential Biological Target | Example from Related Compounds | Reference |

|---|---|---|---|

| Oncology | Tubulin Polymerization | 4-substituted methoxybenzoyl-aryl-thiazoles | nih.gov |

| Infectious Diseases | Mycobacterium tuberculosis | 2-Aminothiazole (B372263) derivatives | nih.gov |

| Infectious Diseases | Bacterial MurB, Fungal CYP51Ca | Indole-rhodanine derivatives | nih.govmdpi.com |

| Metabolic Disorders | Carbonic Anhydrase Isoforms | N-(5-methyl-isoxazol-3-yl) benzenesulfonamides | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery. For the this compound scaffold, this integrated approach can guide the rational design of new analogs and predict their properties before synthesis.

Computational Modeling: Density Functional Theory (DFT) can be used to optimize the molecular geometry and predict spectroscopic properties (FT-IR, NMR) of new analogs. researchgate.net This was demonstrated in a study on N-(4-(3-methyl-3-phenylcyclobutyl)-3-phenylthiazole-2(3H)-ylidene)aniline, where theoretical calculations showed good agreement with experimental X-ray crystallography data. researchgate.net Such studies can also elucidate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties. researchgate.netresearchgate.net

In Silico Screening and ADMET Prediction: Before undertaking costly and time-consuming synthesis, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. jneonatalsurg.com This approach was used to evaluate (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, identifying structures with promising oral bioavailability and low predicted toxicity. nih.govmdpi.com Similar in silico screening of a virtual library based on this compound could prioritize candidates for synthesis.

Molecular Docking: To investigate potential biological targets, molecular docking studies can simulate the binding of designed analogs into the active sites of proteins. Docking studies suggested that the antibacterial activity of certain indole-rhodanine derivatives may stem from the inhibition of E. coli MurB, while their antifungal activity could be due to the inhibition of 14a-lanosterol demethylase. nih.govmdpi.com This technique can help rationalize observed biological activities and guide the design of more potent inhibitors.

Development of Research Tools and Probes Based on the this compound Scaffold

Beyond direct therapeutic applications, the this compound structure can be adapted to create chemical probes for basic research. These tools are invaluable for studying biological pathways and validating new drug targets.

Fluorescent Probes: By conjugating the scaffold with a fluorophore, it may be possible to create probes to visualize specific cellular components or track the localization of a target protein.

Affinity-Based Probes: Incorporating a reactive group or a photo-affinity label (e.g., an azide) onto the scaffold would allow for covalent labeling of the target protein. nih.gov This technique is instrumental in target identification and confirming drug-target engagement within a complex biological system. A study on P-gp modulators involved the synthesis of an azide-containing derivative for such purposes. nih.gov

Assay Development: Analogs with high affinity and selectivity for a particular target can be used as reference compounds or 'tool compounds' in the development of high-throughput screening assays to discover other novel modulators.

The development of such research tools would not only advance our understanding of the specific biological systems targeted by this compound derivatives but also contribute to the broader field of chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Methyl-3-(2-methylthiazol-4-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodology :

- Microwave-assisted synthesis can enhance reaction efficiency by reducing time and energy consumption. For analogous aniline derivatives, microwave irradiation has been used to stabilize intermediates (e.g., nitrile formation from alcohols/aldehydes) .

- Classical methods may involve nucleophilic aromatic substitution (NAS) between 3-amino-N-methylaniline and 2-methylthiazole-4-carboxylic acid derivatives. Reaction parameters (temperature, catalyst, solvent polarity) must be optimized to minimize side reactions (e.g., over-methylation or thiazole ring degradation) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization to achieve >95% purity.

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

- Methodology :

- Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Anisotropic displacement parameters should be applied to the thiazole ring and methyl groups to account for thermal motion .

- DFT calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles. Compare computed values with experimental data to validate crystallographic results .

- Challenges : Disordered solvent molecules in the crystal lattice may require exclusion or constrained refinement .

Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?

- Methodology :

- UV-Vis spectroscopy : Identify π→π* transitions in the aromatic and thiazole rings. Solvent effects (e.g., polar vs. non-polar) can shift absorption maxima .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve methyl group splitting (e.g., N-methyl at ~2.9–3.1 ppm) and thiazole proton coupling .

- FT-IR : Confirm amine (-NH) stretching (3350–3450 cm⁻¹) and thiazole C-S-C vibrations (650–750 cm⁻¹) .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of substitutions on the aniline and thiazole moieties?

- Methodology :

- Kinetic vs. thermodynamic control : Use low-temperature NMR to trap intermediates. For example, meta-substitution on the aniline ring may dominate under acidic conditions due to protonation directing effects .

- Steric effects : The 2-methyl group on the thiazole ring hinders electrophilic substitution at the 4-position. Computational modeling (e.g., frontier molecular orbital analysis) can predict reactive sites .

- Case study : Compare yields of halogenation (e.g., bromination) at the aniline vs. thiazole positions under varying catalysts (FeCl₃ vs. AlCl₃) .

Q. What experimental strategies resolve contradictions in crystallographic and computational data for this compound?

- Methodology :

- Multi-method validation : Cross-reference XRD data with neutron diffraction (for hydrogen atom positions) and HRMS (for molecular weight confirmation) .

- Error analysis : Calculate R-factor discrepancies (>5% suggests structural misinterpretation) and re-examine disorder modeling in SHELXL .

- Docking studies : If the compound is bioactive, overlay computed and experimental structures to assess binding site compatibility .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation of this compound in environmental samples?

- Methodology :

- Parameters : Vary pH (3–9), catalyst load (MnFe₂O₄/Zn₂SiO₄, 0.1–1.0 g/L), and UV intensity (10–50 mW/cm²). Use ANOVA to identify significant factors .

- Degradation products : Monitor via LC-MS/MS for intermediates (e.g., hydroxylated aniline derivatives or thiazole ring cleavage products) .

- Toxicity assessment : Post-treatment bioassays (e.g., Daphnia magna mortality) ensure degradation reduces ecotoxicity .

Q. What are the challenges in engineering bacterial strains for biodegradation of this compound?

- Methodology :

- Enzyme screening : Test aniline dioxygenase mutants for activity against the thiazole-substituted aniline. Existing strains (e.g., Pseudomonas spp.) may lack substrate specificity due to steric hindrance from the thiazole group .

- Gene cluster analysis : Use metagenomics to identify candidate operons in contaminated soil samples. CRISPR-Cas9 can enhance expression of key enzymes (e.g., catechol 1,2-dioxygenase) .

- Limitations : High aniline concentrations (>500 ppm) may inhibit bacterial growth, requiring immobilized bioreactors for scalability .

Key Challenges and Future Directions

- Structural complexity : The thiazole ring’s electron-withdrawing effects complicate substitution reactions, demanding advanced catalysts (e.g., transition metal complexes) .

- Environmental persistence : Develop hybrid AOP-biodegradation systems to address recalcitrant metabolites .

- Data integration : Machine learning models trained on XRD/NMR datasets could predict synthetic pathways and degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.